molecular formula C26H21BrN2O5 B14109502 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14109502
M. Wt: 521.4 g/mol
InChI Key: ONSXXLHPZRWREN-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the bromo, hydroxy, and methoxy substituents. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups and the specific arrangement of its atoms. This uniqueness can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H21BrN2O5/c1-13-7-14(2)24-17(8-13)22(30)20-21(16-9-18(27)23(31)19(10-16)33-3)29(26(32)25(20)34-24)12-15-5-4-6-28-11-15/h4-11,21,31H,12H2,1-3H3

InChI Key

ONSXXLHPZRWREN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=C(C(=C4)Br)O)OC)CC5=CN=CC=C5)C

Origin of Product

United States

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